molecular formula C15H13F3N4O5 B11427027 dimethyl 1-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)-1H-1,2,3-triazole-4,5-dicarboxylate

dimethyl 1-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B11427027
M. Wt: 386.28 g/mol
InChI Key: ZHQPKFWWPRLCGF-UHFFFAOYSA-N
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Description

4,5-DIMETHYL 1-({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is notable for its trifluoromethylphenyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIMETHYL 1-({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes where the reaction conditions are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors can also be employed to enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of the trifluoromethyl group can make the compound susceptible to oxidative reactions.

    Reduction: Specific reducing agents can be used to modify the functional groups within the molecule.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its trifluoromethyl group is particularly useful in fluorine-19 nuclear magnetic resonance (NMR) studies.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The triazole ring is a common motif in many pharmaceuticals due to its stability and bioactivity.

Industry

Industrially, this compound can be used in the development of agrochemicals, polymers, and specialty chemicals. Its unique chemical properties make it suitable for various applications, including as a catalyst or an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL 1-({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: A simpler triazole derivative without the additional functional groups.

    4,5-Dimethyl-1H-1,2,3-triazole: Similar in structure but lacks the trifluoromethylphenyl group.

    2-(Trifluoromethyl)phenyl-1H-1,2,3-triazole: Contains the trifluoromethylphenyl group but differs in the substitution pattern.

Uniqueness

The uniqueness of 4,5-DIMETHYL 1-({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE lies in its combination of the trifluoromethylphenyl group and the triazole ring. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and potential bioactivity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C15H13F3N4O5

Molecular Weight

386.28 g/mol

IUPAC Name

dimethyl 1-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]triazole-4,5-dicarboxylate

InChI

InChI=1S/C15H13F3N4O5/c1-26-13(24)11-12(14(25)27-2)22(21-20-11)7-10(23)19-9-6-4-3-5-8(9)15(16,17)18/h3-6H,7H2,1-2H3,(H,19,23)

InChI Key

ZHQPKFWWPRLCGF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N(N=N1)CC(=O)NC2=CC=CC=C2C(F)(F)F)C(=O)OC

Origin of Product

United States

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